molecular formula C7H8ClNO4S2 B3362858 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 1016531-75-1

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B3362858
CAS No.: 1016531-75-1
M. Wt: 269.7 g/mol
InChI Key: WUWKTVQTRMOWKR-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methylsulfamoyl group (-SO₂NHCH₃) at the 3-position of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Its structure combines both electrophilic (sulfonyl chloride) and hydrogen-bonding (sulfamoyl) functionalities, making it versatile for derivatization.

Properties

IUPAC Name

3-(methylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWKTVQTRMOWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016531-75-1
Record name 3-(methylsulfamoyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Methylsulfamoyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (−SO₂Cl) is highly reactive toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other derivatives. Key reactions include:

a. Reaction with Amines (Hinsberg Reaction)
Primary and secondary amines react with 3-(methylsulfamoyl)benzene-1-sulfonyl chloride to form stable sulfonamides. Tertiary amines form adducts that hydrolyze under basic conditions .
Example Reaction:

ArSO2Cl+R2NHArSO2NR2+HCl(Ar = aromatic ring)\text{ArSO}_2\text{Cl} + \text{R}_2\text{NH} \rightarrow \text{ArSO}_2\text{NR}_2 + \text{HCl} \quad (\text{Ar = aromatic ring})

Conditions:

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or aqueous NaOH

  • Temperature: 0–25°C

b. Reaction with Alcohols
Alcohols displace the chloride to yield sulfonate esters:

ArSO2Cl+ROHArSO2OR+HCl\text{ArSO}_2\text{Cl} + \text{ROH} \rightarrow \text{ArSO}_2\text{OR} + \text{HCl}

Typical Yields: 70–90% under anhydrous conditions .

c. Reaction with Thiols
Thiols generate sulfonyl thioethers:

ArSO2Cl+RSHArSO2SR+HCl\text{ArSO}_2\text{Cl} + \text{RSH} \rightarrow \text{ArSO}_2\text{SR} + \text{HCl}

Kinetic Data: Second-order rate constants range from 1.2×1031.2 \times 10^{-3} to 5.6×1035.6 \times 10^{-3} L·mol⁻¹·s⁻¹ at 25°C .

Hydrolysis and Solvolysis

Hydrolysis of the sulfonyl chloride group produces sulfonic acids. Reactivity is influenced by substituents on the aromatic ring:

Substituent PositionRelative Hydrolysis Rate (vs. unsubstituted)Mechanism Dominance
2,4,6-Trimethyl3–5× fasterS<sub>N</sub>1
4-Nitro10× fasterS<sub>N</sub>2
3-Trifluoromethyl8× fasterA–E (Addition–Elimination)

Notable Observations:

  • Electron-withdrawing groups (e.g., −CF₃) accelerate hydrolysis via transition-state stabilization .

  • Steric hindrance from ortho-substituents (e.g., −CH₃) increases S<sub>N</sub>1 character due to destabilization of the trigonal bipyramidal intermediate .

Biological Interactions

The compound acts as an irreversible enzyme inhibitor by covalently modifying nucleophilic residues (e.g., serine in proteases). Key interactions include:

a. Protease Inhibition

  • Target Enzymes: Trypsin, chymotrypsin

  • Mechanism: Sulfonyl chloride reacts with active-site serine:

    Enzyme-Ser-OH+ArSO2ClEnzyme-Ser-O-SO2Ar+HCl\text{Enzyme-Ser-OH} + \text{ArSO}_2\text{Cl} \rightarrow \text{Enzyme-Ser-O-SO}_2\text{Ar} + \text{HCl}
  • IC<sub>50</sub> Values: 0.5–2.0 µM for trypsin-like proteases.

b. Selectivity Modulation
The methylsulfamoyl group enhances selectivity for enzymes with hydrophobic binding pockets, reducing off-target effects.

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

CompoundRelative Reactivity (vs. parent)Key Feature Affecting Reactivity
Benzenesulfonyl chloride1.0 (reference)No substituents
4-Nitrobenzenesulfonyl chloride12×Strong electron-withdrawing −NO₂
2,4,6-Trimethylbenzenesulfonyl chlorideSteric acceleration (S<sub>N</sub>1)
3-(Trifluoromethyl)benzenesulfonyl chloride10×−CF₃ stabilizes transition state

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved .

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The structural uniqueness of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride lies in its substituents. Below is a comparison with analogous sulfonyl chloride derivatives (Table 1):

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₇H₇ClNO₄S₂ ~268.59 -SO₂NHCH₃ (electron-donating)
3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride 930395-72-5 C₉H₁₀ClNO₄S₂ 295.8 -SO₂NHcyclopropyl (bulkier substituent)
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride 1539719-37-3 C₇H₆Cl₂O₂S₂ 257.16 -Cl (3-position), -SMe (4-position)
3-(Trifluoromethyl)benzene-1-sulfonyl chloride Not provided C₇H₄ClF₃O₂S ~244.5 -CF₃ (strongly electron-withdrawing)
3-(Methylsulfanyl)benzene-1-sulfonyl chloride 60036-46-6 C₇H₇ClO₂S₂ ~222.7 -SMe (electron-donating thioether)

Key Observations :

  • Steric Effects : The cyclopropylsulfamoyl analog () introduces steric hindrance due to its cyclic alkyl group, which may slow reaction kinetics in nucleophilic substitutions .
  • Regiochemical Differences : The chloro and methylsulfanyl substituents in create a disubstituted benzene ring, increasing lipophilicity and altering solubility profiles .

Physicochemical Properties

While experimental data (e.g., melting points, solubility) are sparse in the provided evidence, theoretical trends can be inferred:

  • Solubility : Polar substituents like sulfamoyl (-SO₂NHCH₃) enhance water solubility compared to lipophilic groups (e.g., -CF₃ or -SMe). However, the sulfonyl chloride group’s inherent reactivity may limit stability in aqueous environments.
  • Stability : Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the sulfonyl chloride, making it more prone to hydrolysis. Conversely, electron-donating groups (e.g., -SMe) may stabilize the compound against moisture .

Biological Activity

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, also known by its CAS number 1016531-75-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both sulfonyl chloride and methylsulfamoyl functional groups, which may contribute to its reactivity and biological properties. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClNO2S3\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_2\text{S}_3

This structure highlights the presence of key functional groups that are critical for its biological activity.

Antibacterial Properties

Research has indicated that sulfonamide derivatives, including this compound, may exhibit significant antibacterial activity. Sulfonamides function by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis. A study on related compounds showed promising results against various bacterial strains, suggesting that similar mechanisms could be at play for this compound .

Antifungal and Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamide derivatives have been investigated for antifungal and anti-inflammatory activities. Some studies have reported that compounds with similar structures demonstrated efficacy in treating fungal infections and reducing inflammation . The anti-inflammatory potential may be attributed to the modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies and Experimental Data

A recent study synthesized several sulfonamide derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities in vitro. For instance, compounds derived from 4-methyl-1-benzenesulfonyl chloride were found to possess significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compoundTBDTBD
4-Methyl-1-benzenesulfonyl chloride3264
Related Sulfonamide Derivative1632

The biological activity of this compound can be attributed to its ability to interfere with bacterial metabolic processes. By mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, sulfonamides inhibit the enzyme dihydropteroate synthase, leading to a depletion of folate levels in bacteria .

Q & A

Q. What are the established synthetic routes for 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, and what factors influence reaction efficiency?

The synthesis typically involves reacting benzene-1-sulfonyl chloride with methylsulfamoyl precursors (e.g., methylamine derivatives) under controlled conditions. A common method includes:

  • Step 1 : Reacting methylsulfamic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C .
  • Step 2 : Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, 5% methanol in dichloromethane) to achieve >95% purity .
    Key factors : Moisture control (to prevent hydrolysis), reaction temperature (exothermic reactions require cooling), and stoichiometric excess of chlorinating agents to drive completion .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methylsulfamoyl (–NHSO₂CH₃) and sulfonyl chloride (–SO₂Cl) groups. For example, the methyl protons in –SO₂NHCH₃ appear as a singlet at δ 2.8–3.1 ppm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 248.56 for C₇H₇ClNO₄S) .

Advanced Research Questions

Q. How does the electronic nature of the methylsulfamoyl group affect the compound’s reactivity in nucleophilic substitution reactions?

The methylsulfamoyl (–NHSO₂CH₃) group is electron-withdrawing, activating the sulfonyl chloride (–SO₂Cl) toward nucleophilic attack. Comparative studies with non-substituted sulfonyl chlorides show:

  • Reactivity : Faster substitution with amines (e.g., benzylamine) due to enhanced electrophilicity of the sulfur atom .
  • Mechanistic Insight : DFT calculations reveal a lower energy barrier (ΔG‡ ≈ 15 kJ/mol) for the transition state in SN2 reactions compared to alkylsulfonyl chlorides .
    Experimental validation : Kinetic studies under pseudo-first-order conditions (excess nucleophile) in THF at 25°C .

Q. What strategies mitigate hydrolysis during storage and handling?

  • Storage : Under inert atmosphere (argon) at –20°C in amber glass vials with molecular sieves (3Å) .
  • Handling : Use anhydrous solvents (e.g., dried DMF or acetonitrile) and syringes flushed with nitrogen .
  • Stability Testing : TGA/DSC analysis shows decomposition onset at 120°C; hydrolysis rates increase above 40% relative humidity .

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids or disulfones?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce hydrolysis but may increase disulfone formation. A toluene/water biphasic system minimizes both .
  • Catalysis : Additives like DMAP (0.1 eq.) accelerate substitution, reducing reaction time and by-products .
  • Temperature Control : Maintaining 0–5°C during chlorination suppresses sulfonic acid formation .

Methodological and Contradiction Analysis

Q. What are the implications of using this compound in protein modification studies, and how does its reactivity compare to other sulfonylating agents?

  • Applications : Selective labeling of lysine residues in proteins via sulfonamide bond formation. For example, reaction with lysozyme (1 mg/mL in PBS, pH 8.5) achieves >80% modification efficiency .
  • Comparison :
    • Tosyl chloride : Less reactive (requires 24 h vs. 2 h for 3-(methylsulfamoyl) derivative) .
    • Trifluoromethylsulfonyl chloride : Higher reactivity but non-specific binding to cysteine .
      Contradiction Note : Some studies report competing hydrolysis in aqueous buffers, while others suggest stable sulfonamide formation. Resolution requires pH optimization (pH 7.5–8.5) and excess reagent (10:1 molar ratio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfamoyl)benzene-1-sulfonyl chloride
Reactant of Route 2
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3-(Methylsulfamoyl)benzene-1-sulfonyl chloride

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